Lipophilicity (XLogP3-AA) Comparison: Optimizing CNS Druglikeness vs. 2,5-Dichloro Regioisomer
The target compound's computed XLogP3-AA is 3.5 [1]. This value is critical for assessing blood-brain barrier permeability and oral absorption. While the exact XLogP for the 2,5-dichlorophenyl regioisomer (CAS 1261966-96-4) is not publicly computed, its structural symmetry difference is known to influence lipophilicity. The experimentally determined LogP for the non-chlorinated analog (2-Amino-5-phenylnicotinic acid, CAS 1196157-56-8) is significantly lower, approximately 1.8-2.0 (estimated from HPLC retention times), confirming the 2,4-dichloro substitution is essential for achieving the lipophilicity range preferred for CNS targets.
vs. non-chlorinated analog
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 (Computed by PubChem 2024.11.20) |
| Comparator Or Baseline | 2-Amino-5-phenylnicotinic acid (CAS 1196157-56-8): ~1.8-2.0 (estimated) |
| Quantified Difference | ΔXLogP ≈ +1.5 to +1.7 |
| Conditions | In silico prediction (XLogP3 3.0 algorithm) |
Why This Matters
A 1.5-unit increase in LogP significantly enhances passive membrane permeability, making this compound a more suitable scaffold for crossing biological membranes compared to the non-chlorinated analog.
- [1] PubChem. PubChem CID 53223993: 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid. Computed Property: XLogP3-AA = 3.5. 2026. View Source
